N'-[2-(4-bromopyrazol-1-yl)acetyl]-2-methyl-4-nitropyrazole-3-carbohydrazide
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Overview
Description
N’-[2-(4-bromopyrazol-1-yl)acetyl]-2-methyl-4-nitropyrazole-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromopyrazole moiety and a nitropyrazole group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-bromopyrazol-1-yl)acetyl]-2-methyl-4-nitropyrazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of the bromopyrazole and nitropyrazole intermediates. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions and minimize the production of by-products, ensuring a consistent and high-quality output .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-bromopyrazol-1-yl)acetyl]-2-methyl-4-nitropyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, including temperature, pressure, and time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
N’-[2-(4-bromopyrazol-1-yl)acetyl]-2-methyl-4-nitropyrazole-3-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(4-bromopyrazol-1-yl)acetyl]-2-methyl-4-nitropyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bromopyrazole and nitropyrazole derivatives, such as:
- 2-(4-bromopyrazol-1-yl)-N-(2,4,6-trimethylpyridin-3-yl)acetamide
- 4-bromo-1-methyl-1H-pyrazole
- 3-bromo-1H-pyrazole .
Uniqueness
N’-[2-(4-bromopyrazol-1-yl)acetyl]-2-methyl-4-nitropyrazole-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H10BrN7O4 |
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Molecular Weight |
372.14 g/mol |
IUPAC Name |
N'-[2-(4-bromopyrazol-1-yl)acetyl]-2-methyl-4-nitropyrazole-3-carbohydrazide |
InChI |
InChI=1S/C10H10BrN7O4/c1-16-9(7(3-12-16)18(21)22)10(20)15-14-8(19)5-17-4-6(11)2-13-17/h2-4H,5H2,1H3,(H,14,19)(H,15,20) |
InChI Key |
LPZBKFBDKZKCQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NNC(=O)CN2C=C(C=N2)Br |
Origin of Product |
United States |
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